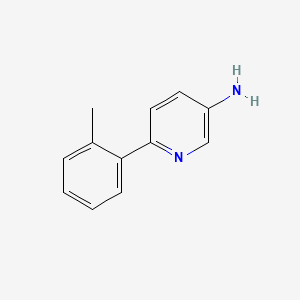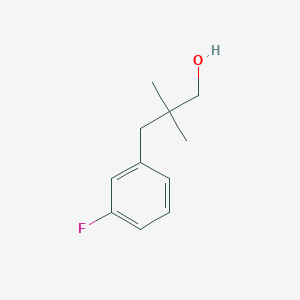
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-fluorophenyl precursor with a 2,2-dimethylpropan-1-ol derivative. The exact method would depend on the available starting materials and the required conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the fluorine atom, which is highly electronegative. This could result in interesting electronic properties and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atom and the alcohol functional group. These could participate in various types of reactions, such as substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, solubility, and other properties .Aplicaciones Científicas De Investigación
Cancer Research: Inhibition of the Kynurenine Pathway
The compound has been studied for its potential to inhibit enzymes in the kynurenine pathway (KP), which is a major route of tryptophan degradation in mammals and is often activated in cancer. Researchers have synthesized derivatives like O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine to improve the pan-inhibitory potency against KP enzymes .
Antimicrobial Activity: Development of Schiff Bases
Schiff bases derived from reactions involving 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol have shown promise in antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, with some showing moderate antifungal activity against Candida spp .
Medicinal Chemistry: Bioisosteric Replacement
In medicinal chemistry, the bioisosteric replacement of phenyl rings with other moieties, such as the ferrocenyl group, can lead to compounds with enhanced potency and selectivity. The compound serves as a building block for such replacements, contributing to the development of new drugs .
Pharmacological Studies: Indole Derivative Synthesis
Indole derivatives, which have a wide range of biological activities, can be synthesized using 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol as a precursor. These derivatives are important for developing new therapeutic agents with antiviral, anti-inflammatory, and anticancer properties .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLUSMWXNKEBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)
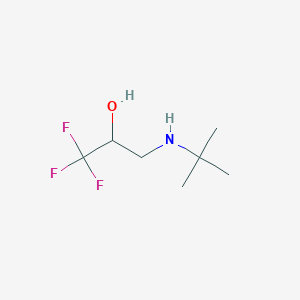
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
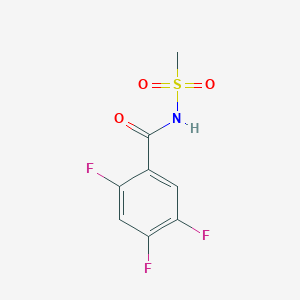

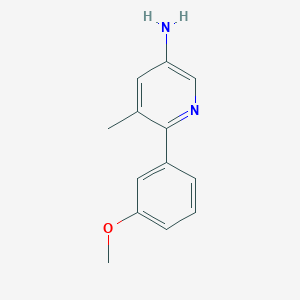
![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)

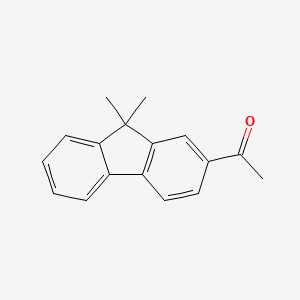

![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)
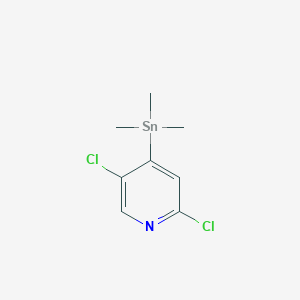
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)
